molecular formula C19H24N2O4S B4456506 4-METHOXY-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE

4-METHOXY-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE

Cat. No.: B4456506
M. Wt: 376.5 g/mol
InChI Key: KLXJQPKXQCAXNI-UHFFFAOYSA-N
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Description

4-METHOXY-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a methoxy group, a piperidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxy group, and the sulfonamide formation. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide.

    Sulfonamide Formation: This step typically involves the reaction of an amine with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or other strong bases.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-METHOXY-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also play a role in binding to receptors or other biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-4-piperidinemethanol: Contains a piperidine ring and is used in organic synthesis.

    tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: Contains a piperidine ring and a sulfonyl group.

Uniqueness

4-METHOXY-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE is unique due to its combination of a methoxy group, a piperidine ring, and a sulfonamide group. This unique structure provides it with distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-methoxy-N-[4-(1-methylpiperidin-4-yl)oxyphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-21-13-11-18(12-14-21)25-17-5-3-15(4-6-17)20-26(22,23)19-9-7-16(24-2)8-10-19/h3-10,18,20H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXJQPKXQCAXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-METHOXY-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE
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4-METHOXY-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE
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4-METHOXY-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE
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4-METHOXY-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE
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4-METHOXY-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE
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4-METHOXY-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE

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